Dual KDM/HDAC Target Engagement: A Quantitative Selectivity Fingerprint Not Observed in Comparator Benzamide Inhibitors
The compound demonstrates a dual-target inhibitory profile spanning both KDM and HDAC enzyme families, a feature that sharply differentiates it from classical benzamide HDAC inhibitors. Against KDM2A in human MIA PaCa-2 cells, it exhibits an IC50 of 280 nM as measured by H3K36me2 immunofluorescence [1]. Against recombinant human HDAC1 and HDAC3, it displays IC50 values of 2.30 nM and 1.80 nM respectively in HDAC Glo assays [2]. In contrast, entinostat (MS-275), a widely used clinical-stage benzamide HDAC inhibitor, shows no reported KDM inhibitory activity; its HDAC1 IC50 is approximately 300 nM, representing >130-fold lower HDAC1 potency relative to the target compound [3]. Similarly, CI-994 (tacedinaline), another prototypical benzamide HDAC inhibitor, has an HDAC1 IC50 of approximately 0.9–1.5 µM with no KDM2A activity reported [4]. This dual pharmacology is commercially unique among indane-containing benzamides.
| Evidence Dimension | Multi-target enzyme inhibition (KDM2A + HDAC1 + HDAC3) |
|---|---|
| Target Compound Data | KDM2A IC50: 280 nM; HDAC1 IC50: 2.30 nM; HDAC3 IC50: 1.80 nM |
| Comparator Or Baseline | Entinostat (MS-275): HDAC1 IC50 ≈ 300 nM, KDM2A not active; CI-994: HDAC1 IC50 ≈ 900–1500 nM, KDM2A not active |
| Quantified Difference | HDAC1 potency advantage: ≥130-fold vs entinostat; ≥390-fold vs CI-994; KDM2A engagement: unique to target compound within this comparator panel |
| Conditions | KDM2A: MIA PaCa-2 cell immunofluorescence assay; HDAC1/3: recombinant enzyme HDAC Glo assay, 20 min incubation |
Why This Matters
For procurement decisions in epigenetic drug discovery, this compound provides a single-molecule tool for simultaneously probing HDAC and KDM biology, eliminating the need to purchase and co-administer separate HDAC and KDM inhibitors, which introduces confounding polypharmacology variables.
- [1] BindingDB BDBM50158851 (CHEMBL3786265); KDM2A IC50: 280 nM in MIA PaCa-2 cells. View Source
- [2] BindingDB BDBM50481803 (CHEMBL5269123); HDAC1 IC50: 2.30 nM; HDAC3 IC50: 1.80 nM. View Source
- [3] Saito A et al., Proc Natl Acad Sci USA (1999) 96(8):4592-7. View Source
- [4] El-Beltagi HM et al., Anticancer Agents Med Chem (2019) 19(3):356-364; CI-994 HDAC1 IC50 data. View Source
